4-(Morpholin-4-yl)cyclohexane-1-carboxylic acid hydrochloride
Overview
Description
4-(Morpholin-4-yl)cyclohexane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H20ClNO3 and a molecular weight of 249.73 g/mol . This compound is known for its unique structure, which includes a morpholine ring attached to a cyclohexane carboxylic acid moiety. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 4-(Morpholin-4-yl)cyclohexane-1-carboxylic acid hydrochloride typically involves the reaction of morpholine with cyclohexanone, followed by carboxylation and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(Morpholin-4-yl)cyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
4-(Morpholin-4-yl)cyclohexane-1-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-yl)cyclohexane-1-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring can form hydrogen bonds and electrostatic interactions with active sites, while the cyclohexane carboxylic acid moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
4-(Morpholin-4-yl)cyclohexane-1-carboxylic acid hydrochloride can be compared with similar compounds such as:
Morpholine: A simpler structure with a similar morpholine ring but lacking the cyclohexane carboxylic acid moiety.
Cyclohexane carboxylic acid: Contains the cyclohexane carboxylic acid moiety but lacks the morpholine ring.
4-(Morpholin-4-yl)butanoic acid: Similar structure but with a butanoic acid moiety instead of cyclohexane carboxylic acid.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-morpholin-4-ylcyclohexane-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3.ClH/c13-11(14)9-1-3-10(4-2-9)12-5-7-15-8-6-12;/h9-10H,1-8H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUBAKDIASJANJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N2CCOCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803585-30-9 | |
Record name | 4-(morpholin-4-yl)cyclohexane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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